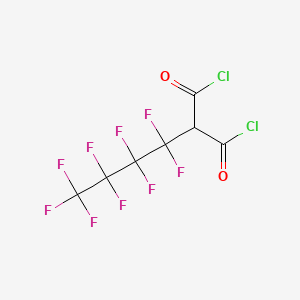
(Nonafluorobutyl)propanedioyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Nonafluorobutyl)propanedioyl dichloride is a chemical compound with the molecular formula C₇HCl₂F₉O₂. It is classified as a perfluoroalkyl substance (PFAS) and is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is used in various industrial applications due to its ability to form strong bonds with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Nonafluorobutyl)propanedioyl dichloride typically involves the reaction of nonafluorobutyl alcohol with propanedioyl dichloride in the presence of a catalyst. The reaction is carried out under controlled conditions, usually at low temperatures to prevent decomposition of the reactants. The process involves the following steps:
Preparation of Nonafluorobutyl Alcohol: Nonafluorobutyl alcohol is synthesized through the fluorination of butanol.
Reaction with Propanedioyl Dichloride: The nonafluorobutyl alcohol is then reacted with propanedioyl dichloride in the presence of a catalyst such as triethylamine. The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions. The process is optimized to maximize yield and minimize by-products. The use of advanced purification techniques ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Nonafluorobutyl)propanedioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form nonafluorobutyl propanedioic acid.
Reduction: The compound can be reduced to form nonafluorobutyl propanediol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO).
Hydrolysis: Water or aqueous solutions of acids or bases are used as reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of this compound.
Hydrolysis: The major product is nonafluorobutyl propanedioic acid.
Reduction: The major product is nonafluorobutyl propanediol.
Wissenschaftliche Forschungsanwendungen
(Nonafluorobutyl)propanedioyl dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: It is used in the production of high-performance materials, including coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of (Nonafluorobutyl)propanedioyl dichloride involves its ability to form strong covalent bonds with other molecules. This property is due to the presence of highly electronegative fluorine atoms, which create a strong dipole moment. The compound can interact with various molecular targets, including enzymes and receptors, by forming stable complexes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malonyl Chloride:
Succinyl Chloride: Another related compound, succinyl chloride, has a similar structure but with a different alkyl chain length.
Uniqueness
(Nonafluorobutyl)propanedioyl dichloride is unique due to its fluorinated alkyl group, which imparts high thermal stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring durable and stable materials.
Eigenschaften
CAS-Nummer |
502768-31-2 |
|---|---|
Molekularformel |
C7HCl2F9O2 |
Molekulargewicht |
358.97 g/mol |
IUPAC-Name |
2-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)propanedioyl dichloride |
InChI |
InChI=1S/C7HCl2F9O2/c8-2(19)1(3(9)20)4(10,11)5(12,13)6(14,15)7(16,17)18/h1H |
InChI-Schlüssel |
ANVAGPFOAQBILV-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)Cl)(C(=O)Cl)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


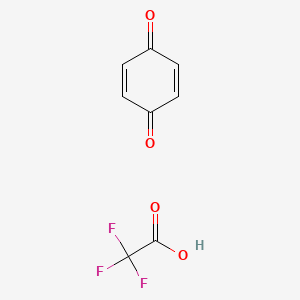
![6-{5-[3-(4-Methoxyphenyl)naphthalen-2-yl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14228524.png)

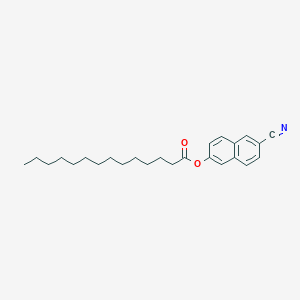
![tert-Butyl [(2R)-2-phenylpropyl]carbamate](/img/structure/B14228551.png)
![N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B14228557.png)
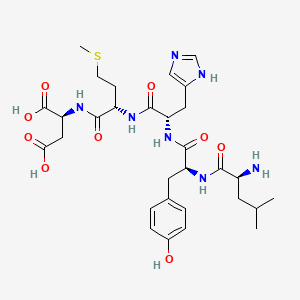
![N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid](/img/structure/B14228569.png)
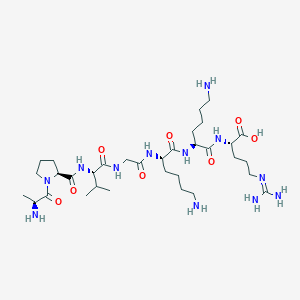
![7-[([1,1'-Biphenyl]-4-yl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14228572.png)
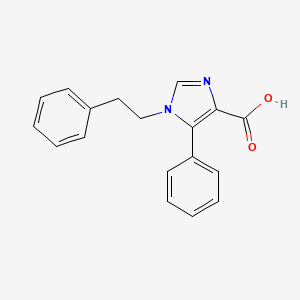
![L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14228581.png)
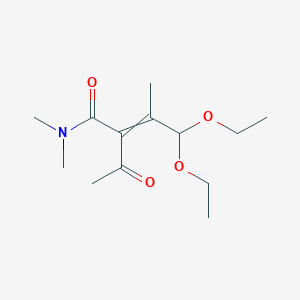
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B14228596.png)
